(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid
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Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography , NMR spectroscopy , or electron microscopy to determine the 3D arrangement of atoms in a molecule.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can be determined experimentally or predicted based on the compound’s functional groups .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc. Techniques like mass spectrometry or IR spectroscopy might be used .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOQBUIYJKDEB-BFHBGLAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
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